molecular formula C22H25N5O2S B11427492 3-[(2,5-dimethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(2,5-dimethylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11427492
M. Wt: 423.5 g/mol
InChI Key: GXMATWXHKRLBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This can be achieved through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of eco-compatible catalysts and reaction conditions to ensure sustainability and efficiency . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,5-DIMETHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H25N5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-pentyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H25N5O2S/c1-4-5-8-13-23-20-17-9-6-7-10-18(17)27-21(24-20)22(25-26-27)30(28,29)19-14-15(2)11-12-16(19)3/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,23,24)

InChI Key

GXMATWXHKRLBIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.